N-(2-Aminoethyl)propionamide hydrochloride N-(2-Aminoethyl)propionamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384127-68-7
VCID: VC4319270
InChI: InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H
SMILES: CCC(=O)NCCN.Cl
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62

N-(2-Aminoethyl)propionamide hydrochloride

CAS No.: 1384127-68-7

Cat. No.: VC4319270

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)propionamide hydrochloride - 1384127-68-7

Specification

CAS No. 1384127-68-7
Molecular Formula C5H13ClN2O
Molecular Weight 152.62
IUPAC Name N-(2-aminoethyl)propanamide;hydrochloride
Standard InChI InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Standard InChI Key CUMVVCKRKBPCTI-UHFFFAOYSA-N
SMILES CCC(=O)NCCN.Cl

Introduction

PropertyValue
Molecular FormulaC₅H₁₂ClN₂O
Molecular Weight151.06 g/mol (exact mass)
Partition Coefficient (LogP)-0.82 (estimated)
Polar Surface Area75.8 Ų (calculated)
SolubilityHighly soluble in water

The hydrochloride salt form enhances aqueous solubility, a critical feature for biological applications . The primary amine and secondary amide groups contribute to hydrogen-bonding capacity, influencing its reactivity and interaction with biological targets .

Synthetic Methodologies

Boc-Protected Intermediate Synthesis

A common approach to synthesizing N-(2-aminoethyl)propionamide derivatives involves tert-butoxycarbonyl (Boc) protection of the amine groups to prevent unwanted side reactions. Adapted from the synthesis of 2-amino-N-(2-aminoethyl)-3-phenylpropionamide , the protocol involves:

  • Protection of Ethylenediamine:
    Ethylenediamine is treated with Boc anhydride in a 1,4-dioxane/water mixture under basic conditions to yield N,N'-di-Boc-ethylenediamine.

  • Coupling with Propionic Acid Derivative:
    Boc-protected ethylenediamine is coupled with propionyl chloride or activated propionic acid (e.g., using HOBt/DCC) in dichloromethane (DCM) to form N-Boc-N'-(propionyl)ethylenediamine.

  • Deprotection and Hydrochloride Formation:
    The Boc groups are removed via acidolysis (e.g., trifluoroacetic acid), followed by neutralization and treatment with hydrochloric acid to precipitate the hydrochloride salt .

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O):
    δ 3.35 (t, 2H, -CH₂NH₂⁺), 3.15 (q, 2H, -CH₂CO-), 2.40 (t, 2H, -CH₂CH₂CO-), 1.95 (m, 2H, -CH₂CH₂CO-). Exchangeable protons (NH₂⁺) are confirmed via D₂O exchange experiments .

  • Mass Spectrometry (ESI+):
    Observed [M+H]⁺ at m/z 115.1 (corresponding to the free base, C₅H₁₁N₂O⁺), with a chloride adduct at m/z 151.1 .

Pharmacological and Biological Applications

Peptide Mimetics and Drug Intermediates

The compound’s primary amine and amide groups make it a valuable building block for peptide synthesis. For example, similar structures have been incorporated into radiopharmaceuticals for tumor imaging . Its small size and solubility facilitate blood-brain barrier penetration, a desirable trait for central nervous system (CNS) drug candidates .

G Protein-Coupled Receptor (GPCR) Agonists

Structural analogs of N-(2-aminoethyl)propionamide have shown promise as GPCR agonists. For instance, 2-AMPP—a GPR88 agonist with a related amide-amine scaffold—demonstrates dose-dependent reductions in alcohol self-administration in preclinical models . While direct evidence for the target compound is lacking, its structural similarity suggests potential utility in neurotransmitter modulation.

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